molecular formula C14H12Cl2N2O B13582059 3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide CAS No. 793730-81-1

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide

Cat. No.: B13582059
CAS No.: 793730-81-1
M. Wt: 295.2 g/mol
InChI Key: LLWUSCAUIJRFDE-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide is an organic compound with the molecular formula C14H12Cl2N2O It is a derivative of pyridine and is characterized by the presence of two chlorine atoms and a carboxamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

793730-81-1

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

3,6-dichloro-N-(2,5-dimethylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H12Cl2N2O/c1-8-3-4-9(2)11(7-8)17-14(19)13-10(15)5-6-12(16)18-13/h3-7H,1-2H3,(H,17,19)

InChI Key

LLWUSCAUIJRFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=N2)Cl)Cl

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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